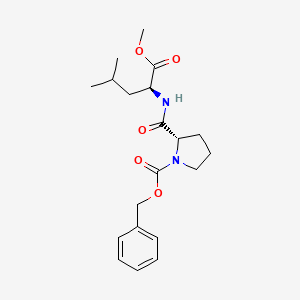

(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate

説明

(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C20H28N2O5 and its molecular weight is 376.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate, commonly referred to as Cbz-Pro-Leu-OMe, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, pharmacokinetics, and structure-activity relationships (SARs).

- CAS Number : 2873-37-2

- Molecular Formula : C20H28N2O5

- Molecular Weight : 376.45 g/mol

- Purity : ≥95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including:

| Cell Line | Type of Cancer | Activity Observed |

|---|---|---|

| A549 | Lung Cancer | Cytotoxicity observed |

| HCT116 | Colon Cancer | Comparable to standard treatments |

| MCF7 | Breast Cancer | Induces G2/M phase arrest |

The most potent derivatives showed significant inhibition of tubulin polymerization, suggesting a mechanism of action that interferes with the mitotic spindle formation during cell division .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of the compound indicate that modifications at specific positions can enhance biological activity. For instance, the introduction of different amino groups has been shown to improve selectivity and potency against cancer cells. The presence of the pyrrolidine ring is critical for maintaining activity, as it contributes to the compound's ability to interact with biological targets effectively .

Absorption and Bioavailability

This compound exhibits high gastrointestinal absorption and moderate solubility characteristics. The bioavailability score is estimated at 0.55, indicating a favorable profile for oral administration .

Metabolic Stability

The compound is not a substrate for major cytochrome P450 enzymes (CYPs), suggesting minimal drug-drug interactions related to metabolic pathways. This characteristic enhances its therapeutic potential by reducing the likelihood of adverse interactions with other medications .

In Vitro Studies

In vitro assays using MTT assays demonstrated that several synthesized derivatives exhibited potent cytotoxic effects against cancer cell lines, with some compounds showing activity comparable to established chemotherapeutics like 5-Fluorouracil (5-FU). The most effective derivatives were further analyzed for their impact on cell cycle progression and tubulin dynamics .

科学的研究の応用

Medicinal Chemistry

(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate has been studied for its potential therapeutic effects. Research indicates that compounds containing similar structural motifs can exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

Case Study: Analgesic Properties

A study conducted on related compounds demonstrated significant analgesic effects in animal models, suggesting that (S)-Benzyl 2-(...) could have similar applications . The specific mechanisms of action are still under investigation but may involve modulation of pain pathways.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to be used as a building block in the development of pharmaceuticals and agrochemicals. For instance, it can be transformed into various derivatives that possess enhanced biological activities or improved pharmacokinetic profiles .

Table: Synthetic Routes and Yields

| Reaction Step | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Step 1 | Benzyl carbamate | Intermediate A | 85 |

| Step 2 | Intermediate A | (S)-Benzyl 2-(...) | 75 |

特性

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5/c1-14(2)12-16(19(24)26-3)21-18(23)17-10-7-11-22(17)20(25)27-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13H2,1-3H3,(H,21,23)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCECLGUVJMKAPA-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433599 | |

| Record name | (S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2873-37-2 | |

| Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolyl-L-leucine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。